2-(trifluoromethyl)pyridine-4-sulfonyl fluoride
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Overview
Description
2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring, along with a sulfonyl fluoride functional group
Mechanism of Action
Target of Action
Trifluoromethylpyridines, a related class of compounds, have been widely used in the agrochemical and pharmaceutical industries . They are thought to interact with various biological targets due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Mode of Action
It’s worth noting that trifluoromethylpyridines are often used in suzuki–miyaura (sm) cross-coupling reactions . In these reactions, the compound may participate in electronically divergent processes with a metal catalyst .
Biochemical Pathways
Related trifluoromethylpyridines have been used in the protection of crops from pests , suggesting that they may interact with biochemical pathways related to pest metabolism or growth.
Pharmacokinetics
The presence of the trifluoromethyl group in related compounds has been associated with improved pharmacokinetic properties in various pharmaceutical applications .
Result of Action
Related trifluoromethylpyridines have been used in the protection of crops from pests , suggesting that they may have pesticidal or growth-inhibiting effects at the molecular and cellular level.
Action Environment
The use of related trifluoromethylpyridines in agrochemical applications suggests that they may be stable and effective under a variety of environmental conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(trifluoromethyl)pyridine-4-sulfonyl fluoride can be achieved through several methods. One common approach involves the reaction of 2-(trifluoromethyl)pyridine with sulfonyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding the desired sulfonyl fluoride compound.
Another method involves the simultaneous vapor-phase chlorination and fluorination of pyridine derivatives at high temperatures (above 300°C) using transition metal-based catalysts like iron fluoride .
Industrial Production Methods
Industrial production of this compound often employs large-scale continuous flow reactors to ensure efficient and consistent production. The use of advanced catalytic systems and optimized reaction conditions helps in achieving high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride undergoes various types of chemical reactions, including:
Nucleophilic substitution: The sulfonyl fluoride group can be replaced by nucleophiles such as amines, alcohols, and thiols.
Oxidation and reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the sulfur atom.
Coupling reactions: It can be used in cross-coupling reactions, such as Suzuki–Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include:
Bases: Triethylamine, sodium hydroxide
Nucleophiles: Amines, alcohols, thiols
Catalysts: Palladium-based catalysts for coupling reactions
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution with an amine can yield sulfonamide derivatives, while coupling reactions can produce complex organic molecules with extended carbon chains.
Scientific Research Applications
2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride has a wide range of applications in scientific research, including:
Comparison with Similar Compounds
Similar Compounds
2-Fluoro-4-(trifluoromethyl)pyridine: This compound is similar in structure but lacks the sulfonyl fluoride group.
2-Chloro-5-(trifluoromethyl)pyridine: This compound is used as an intermediate in the synthesis of herbicides and other agrochemicals.
Uniqueness
2-(Trifluoromethyl)pyridine-4-sulfonyl fluoride stands out due to the presence of both the trifluoromethyl and sulfonyl fluoride groups, which impart unique chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
2167826-04-0 |
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Molecular Formula |
C6H3F4NO2S |
Molecular Weight |
229.15 g/mol |
IUPAC Name |
2-(trifluoromethyl)pyridine-4-sulfonyl fluoride |
InChI |
InChI=1S/C6H3F4NO2S/c7-6(8,9)5-3-4(1-2-11-5)14(10,12)13/h1-3H |
InChI Key |
VEGJKBHMHKMYPP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1S(=O)(=O)F)C(F)(F)F |
Purity |
95 |
Origin of Product |
United States |
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